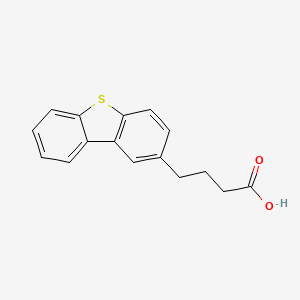

2-Dibenzothiophenebutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-dibenzothiophen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c17-16(18)7-3-4-11-8-9-15-13(10-11)12-5-1-2-6-14(12)19-15/h1-2,5-6,8-10H,3-4,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLTRCPMNZQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305822 | |

| Record name | 2-Dibenzothiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91034-92-3 | |

| Record name | 2-Dibenzothiophenebutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dibenzothiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DIBENZOTHIOPHENEBUTYRIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Dibenzothiophenebutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dibenzothiophenebutanoic acid, also known by its IUPAC name 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid, is a heterocyclic compound featuring a dibenzothiophene core functionalized with a butanoic acid side chain. This molecule has garnered interest in various scientific fields due to its unique structural and photophysical properties. Its rigid, planar dibenzothiophene moiety provides a platform for diverse chemical modifications, while the carboxylic acid group offers a handle for conjugation and influences its solubility and biological interactions. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on data and methodologies relevant to researchers in chemistry and drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 91034-92-3 | N/A |

| Molecular Formula | C₁₆H₁₄O₂S | N/A |

| Molecular Weight | 270.34 g/mol | N/A |

| IUPAC Name | 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid | N/A |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)CCCC(=O)O | N/A |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and n-propanol.[1] Limited solubility in water is expected due to the large hydrophobic dibenzothiophene core. |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following table summarizes the key spectral data.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) are observed at approximately 8.15-7.40 (m, 7H, aromatic protons), 2.80 (t, 2H, CH₂ adjacent to the aromatic ring), 2.45 (t, 2H, CH₂ adjacent to the carboxyl group), and 2.10 (quintet, 2H, central CH₂). |

| ¹³C NMR (CDCl₃) | Key resonances appear around δ 179.0 (COOH), with a series of signals in the aromatic region (δ 140-120), and aliphatic signals at approximately δ 34.0, 33.5, and 26.5. |

| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ is observed at m/z 271.0790. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and aliphatic C-H stretches (~2950-2850 cm⁻¹).[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction.[3]

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is primarily achieved through a robust two-step process involving a Friedel-Crafts acylation followed by a ketone reduction. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid commences with the electrophilic acylation of dibenzo[b,d]thiophene with succinic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride, selectively introduces a 4-oxobutanoic acid chain at the electron-rich 2-position of the dibenzothiophene core. The resulting intermediate, 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid, is then subjected to a reduction reaction to convert the ketone functionality into a methylene group, yielding the final product. Two primary methods for this reduction are the Clemmensen reduction and the Wolff-Kishner reduction.

Caption: Overall synthesis pathway for 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid.

Experimental Protocols

Step 1: Friedel-Crafts Acylation - Synthesis of 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid

This procedure details the acylation of dibenzo[b,d]thiophene with succinic anhydride to yield the keto acid intermediate.

Experimental Workflow:

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Detailed Methodology:

A mixture of dibenzo[b,d]thiophene and succinic anhydride is dissolved in a suitable solvent system, typically a mixture of dichloroethane and nitrobenzene. The solution is cooled in an ice bath, and aluminum chloride is added portion-wise with stirring. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Reagents | |

| Dibenzo[b,d]thiophene | 1.0 eq |

| Succinic Anhydride | 1.1 - 1.5 eq |

| Aluminum Chloride | 2.0 - 3.0 eq |

| Reaction Conditions | |

| Solvent | Dichloroethane/Nitrobenzene |

| Temperature | Reflux |

| Reaction Time | 4 - 8 hours |

| Yield | |

| Crude Yield | Variable |

| Purified Yield | 60 - 80% |

Step 2: Reduction of the Carbonyl Group - Synthesis of 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid

Two effective methods for the reduction of the keto acid intermediate are presented below. The choice between the Clemmensen and Wolff-Kishner reduction depends on the substrate's sensitivity to acidic or basic conditions, respectively.[1][2]

The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is a classic method for the deoxygenation of ketones formed from Friedel-Crafts acylation.[3]

Experimental Workflow:

Caption: Experimental workflow for the Clemmensen reduction.

Detailed Methodology:

Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride. The keto acid is then added to a mixture of the zinc amalgam, water, toluene, and concentrated hydrochloric acid. The mixture is heated to reflux, and additional portions of concentrated hydrochloric acid are added at regular intervals during the reflux period. After several hours, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene, and the combined organic extracts are washed, dried, and concentrated. The final product is purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Reagents | |

| 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid | 1.0 eq |

| Zinc Amalgam | Excess |

| Concentrated Hydrochloric Acid | Excess |

| Reaction Conditions | |

| Solvent | Toluene/Water |

| Temperature | Reflux |

| Reaction Time | 4 - 12 hours |

| Yield | |

| Purified Yield | 70 - 90% |

The Wolff-Kishner reduction is a suitable alternative for substrates that are sensitive to strong acids.[4] It involves the formation of a hydrazone intermediate, which is then decomposed under basic conditions at elevated temperatures.[2]

Experimental Workflow:

Caption: Experimental workflow for the Wolff-Kishner reduction.

Detailed Methodology:

The keto acid, hydrazine hydrate, and a high-boiling solvent such as diethylene glycol are mixed. A strong base, typically potassium hydroxide, is added, and the mixture is heated to reflux to form the hydrazone, during which water is removed. The temperature is then raised to facilitate the decomposition of the hydrazone. After the reaction is complete, the mixture is cooled, diluted with water, and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization affords the pure product.

Quantitative Data:

| Parameter | Value |

| Reagents | |

| 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid | 1.0 eq |

| Hydrazine Hydrate | 2.0 - 4.0 eq |

| Potassium Hydroxide | 3.0 - 5.0 eq |

| Reaction Conditions | |

| Solvent | Diethylene Glycol |

| Temperature | 180 - 220 °C |

| Reaction Time | 3 - 6 hours |

| Yield | |

| Purified Yield | 75 - 95% |

Characterization Data

Comprehensive characterization of the intermediate and final product is crucial for confirming their identity and purity. The following are expected spectroscopic data.

4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid (Intermediate)

-

¹H NMR: Signals corresponding to the aromatic protons of the dibenzothiophene ring system, and two methylene groups of the butanoic acid chain. The chemical shifts will be influenced by the electron-withdrawing ketone and carboxylic acid groups.

-

¹³C NMR: Resonances for the aromatic carbons, the ketone carbonyl carbon, the carboxylic acid carbonyl carbon, and the two methylene carbons.

-

IR (cm⁻¹): Characteristic absorption bands for the aromatic C-H stretching, a strong C=O stretching for the ketone, a broad O-H stretching and a C=O stretching for the carboxylic acid.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

4-(dibenzo[b,d]thiophen-2-yl)butanoic acid (Final Product)

-

¹H NMR: The disappearance of the downfield signal for the benzylic protons adjacent to the ketone and the appearance of a new methylene signal at a more upfield region. The aromatic proton signals will also experience a slight shift.

-

¹³C NMR: The disappearance of the ketone carbonyl signal and the appearance of a new methylene carbon signal.

-

IR (cm⁻¹): The absence of the ketone C=O stretching band. The characteristic bands for the carboxylic acid group and the aromatic ring will remain.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the reduced product.

This technical guide provides a detailed and actionable framework for the synthesis of 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid. Researchers are advised to consult original literature for specific experimental details and to perform all reactions under appropriate safety precautions.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Dibenzothiophenebutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Dibenzothiophenebutanoic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document presents quantitative data in a structured format, outlines detailed experimental protocols, and includes a mandatory visualization of the synthesis workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂S | [1] |

| Molecular Weight | 278.34 g/mol | [1] |

| Melting Point | 135-137 °C (decomposes) | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO); Insoluble in Water | [1] |

| pKa (Predicted) | ~4-5 | The pKa of butanoic acid is ~4.8. The dibenzothiophene group, being weakly electron-withdrawing, is expected to have a minor acid-strengthening effect, likely resulting in a pKa value slightly lower than that of butanoic acid. Experimental determination is recommended for a precise value. |

| LogP (Calculated) | 3.8 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1]

Step 1: Friedel-Crafts Acylation of Dibenzothiophene

-

Reactants and Catalyst: Dibenzothiophene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1]

-

Solvent and Atmosphere: The reaction is carried out in a 2:1 mixture of dichloroethane (DCE) and nitrobenzene under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.[1]

-

Reaction Conditions: The reaction mixture is heated to reflux at a temperature of 110–120°C for approximately 40 hours.[1]

-

Product: This step yields 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid.[1]

Step 2: Reduction of the Ketone Intermediate

-

Reducing Agent: The ketone intermediate from Step 1 is reduced using a zinc amalgam (Zn/Hg) in acidic conditions.[1]

-

Product: This reduction yields the final product, 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid, which is the IUPAC name for this compound.[1]

-

Purification and Yield: The final product is purified via recrystallization from a solvent mixture such as ethyl acetate/chloroform, with a typical yield of around 50%.[1]

Determination of Melting Point

A standard method for determining the melting point of a crystalline organic compound involves the use of a capillary tube and a melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating Rate: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range is indicative of high purity.

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively as follows:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If a significant amount of solid remains, it is considered insoluble or sparingly soluble. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, often by UV-Vis spectroscopy or HPLC.

Mandatory Visualization

As no specific signaling pathways for this compound have been identified in the literature, a logical workflow diagram for its synthesis is provided below.

Concluding Remarks

This technical guide provides essential physicochemical data and experimental protocols for this compound. While experimental values for pKa and boiling point are not currently available in the literature, the provided information on its synthesis, melting point, solubility, and calculated LogP offers a solid foundation for researchers. The lipophilic nature of this compound, coupled with the fluorescence of the dibenzothiophene core, suggests potential applications as a fluorescent probe in biological systems.[1] Further research is warranted to experimentally determine all of its physicochemical properties and to explore its potential biological activities and mechanisms of action.

References

2-Dibenzothiophenebutanoic acid solubility in common lab solvents

An In-depth Technical Guide to the Solubility of 2-Dibenzothiophenebutanoic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in various research and development pipelines. Due to the limited availability of precise quantitative solubility data for this specific molecule, this document focuses on presenting the existing qualitative data, offering context through the solubility of its parent compound, dibenzothiophene, and providing detailed experimental protocols for researchers to determine its solubility characteristics in their own laboratories.

Introduction to this compound

This compound, with the molecular formula C₁₆H₁₄O₂S, is a derivative of dibenzothiophene, a tricyclic heterocyclic compound. The addition of a butanoic acid side chain significantly influences its physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Solubility impacts formulation, bioavailability, and the design of in vitro assays.

Solubility Profile

Qualitative Solubility of this compound

Qualitative data indicates that this compound exhibits solubility in several common organic solvents, while being insoluble in aqueous solutions. This profile is consistent with its lipophilic dibenzothiophene core combined with a polar carboxylic acid group.

Table 1: Qualitative Solubility of this compound

| Solvent | Common Abbreviation | Solubility |

| Dichloromethane | DCM | Soluble[1] |

| Tetrahydrofuran | THF | Soluble[1] |

| Dimethyl sulfoxide | DMSO | Soluble[1] |

| Ethanol | EtOH | Implied Soluble* |

| Water | H₂O | Insoluble[1] |

*Note: A fluorescence quantum yield has been measured in ethanol, which implies at least a degree of solubility in this solvent[1].

Quantitative Solubility of Dibenzothiophene (Parent Compound)

To provide a contextual framework, the following table summarizes quantitative solubility data for the parent compound, dibenzothiophene (C₁₂H₈S). These values can offer an indication of the solubility behavior of the core heterocyclic system in the absence of the butanoic acid side chain.

Table 2: Quantitative Solubility of Dibenzothiophene in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mM) |

| Dimethyl sulfoxide (DMSO) | Room Temp. | 37 | 200.8[2] |

| Ethanol (EtOH) | Room Temp. | 1 | 5.4 |

| Water | 25 | 0.00147 | 0.008 |

| Chloroform | N/A | Soluble | N/A |

| Methanol | N/A | Soluble | N/A |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following protocols outline standard methodologies for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved. A common starting point is to add 2-5 mg of the compound to 1 mL of solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.

-

Sample Collection and Dilution: Carefully collect the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a syringe filter to remove any remaining microparticulates.

-

Quantification: Analyze the filtered supernatant using a validated HPLC or LC-MS method. The concentration of this compound is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

-

Data Reporting: The solubility is reported in units such as µg/mL or µM.

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is a measure of how readily a compound, dissolved in a high-concentration organic stock solution (typically DMSO), precipitates when diluted into an aqueous buffer. It is often used in early-stage drug discovery for rapid screening.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

A high-concentration stock solution of this compound in DMSO (e.g., 20 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates (UV-transparent if using a spectrophotometric method)

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Plate reader capable of detecting turbidity (nephelometry) or a spectrophotometer

Methodology:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using an automated liquid handler, add a small volume of the DMSO stock solution of this compound to the buffer-containing wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm) with a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a research compound like this compound in a drug development context.

Caption: Workflow for solubility assessment in drug discovery.

This guide provides researchers with the currently available solubility information for this compound and equips them with the necessary protocols to conduct further, more detailed quantitative analysis. Understanding the solubility of this compound is a crucial step in advancing its potential applications in scientific research and development.

References

An In-depth Technical Guide to the Intrinsic Fluorescence of Dibenzothiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intrinsic fluorescence properties of dibenzothiophene (DBT) and its derivatives. Dibenzothiophenes are a class of heterocyclic aromatic compounds that have garnered significant interest due to their unique photophysical properties and potential applications in various scientific fields, including materials science and drug discovery. Their inherent fluorescence provides a powerful tool for probing molecular interactions and developing novel analytical methods.

Core Photophysical Properties

Dibenzothiophene and its derivatives typically exhibit fluorescence in the ultraviolet to blue region of the electromagnetic spectrum. The parent DBT molecule has an excitation peak at approximately 315 nm and an emission peak also around 315 nm.[1][2] However, the precise photophysical characteristics are highly dependent on the molecular structure, including the nature and position of substituents, as well as the surrounding solvent environment.

The fluorescence of these compounds arises from the transition of electrons from an excited singlet state (S₁) to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. For many DBT derivatives, the quantum yields can be quite low, often in the range of 1.2% to 1.6%, with a significant portion of the excited state population undergoing intersystem crossing to the triplet state.[3]

Factors Influencing Fluorescence

Several key factors can significantly modulate the intrinsic fluorescence of dibenzothiophene compounds:

-

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups onto the dibenzothiophene core can dramatically alter the fluorescence properties.[4] Electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, generally enhance fluorescence intensity.[5] Conversely, electron-withdrawing groups, like nitro (-NO₂) and carboxyl (-COOH) groups, tend to reduce or even quench fluorescence.[5] These substituent effects can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra.[4]

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to solvatochromic shifts in the fluorescence emission spectra.[6] For some DBT derivatives, an increase in solvent polarity can lead to a red-shift in the emission maximum, indicative of intramolecular charge transfer (ICT) character.[7]

-

Structural Rigidity: Molecules with more rigid structures tend to exhibit stronger fluorescence.[5] Rigidity reduces non-radiative decay pathways, such as vibrational relaxation, thereby increasing the fluorescence quantum yield.

-

Temperature and Viscosity: An increase in temperature generally leads to a decrease in fluorescence intensity due to an increased frequency of collisions and other deactivating processes.[5] Conversely, increasing the viscosity of the medium can enhance fluorescence by restricting molecular motion.[5]

-

Quenching: Fluorescence quenching is any process that decreases the fluorescence intensity. This can occur through various mechanisms, including collisional quenching by substances like molecular oxygen, and the formation of non-fluorescent complexes.[8]

Quantitative Photophysical Data

The following tables summarize key quantitative data for dibenzothiophene and some of its derivatives, providing a comparative overview of their fluorescence properties.

Table 1: Photophysical Properties of Dibenzothiophene and Methylated Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | ΦF (%) | τF (ps) |

| Dibenzothiophene (DBT) | Acetonitrile | 255, 264, 274, 285, 302 | - | 1.2 - 1.6 | 4 - 13 |

| 4-Methyldibenzothiophene (4MDBT) | Acetonitrile | - | - | 1.2 - 1.6 | 4 - 13 |

| 4,6-Dimethyldibenzothiophene (46DMDBT) | Acetonitrile | - | - | 1.2 - 1.6 | 4 - 13 |

| Dibenzothiophene (DBT) | Cyclohexane | - | - | 1.2 - 1.6 | 4 - 13 |

| 4-Methyldibenzothiophene (4MDBT) | Cyclohexane | - | - | 1.2 - 1.6 | 4 - 13 |

| 4,6-Dimethyldibenzothiophene (46DMDBT) | Cyclohexane | - | - | 1.2 - 1.6 | 4 - 13 |

Data extracted from ChemRxiv.[3]

Table 2: Photophysical Properties of 2,8-Diaryl-Dibenzothiophene Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | ΦF |

| 2,8-diphenyl-dibenzothiophene | - | 325 | 375 | 0.85 |

| 2,8-bis(4-methoxyphenyl)-dibenzothiophene | - | 330 | 387 | 0.70 |

| 2,8-bis(4-cyanophenyl)-dibenzothiophene | - | 330 | 385 | 0.82 |

| 2,8-bis(4-nitrophenyl)-dibenzothiophene | - | 345 | 425 | 0.02 |

Data extracted from a study on 2,8-diaryl-dibenzothiophene derivatives.[4]

Experimental Protocols

Accurate characterization of the intrinsic fluorescence of dibenzothiophene compounds requires precise experimental methodologies. Below are detailed protocols for key fluorescence measurements.

Steady-State Fluorescence Spectroscopy

This technique provides information about the excitation and emission spectra of a fluorescent molecule.

Objective: To determine the excitation and emission wavelengths of a dibenzothiophene compound.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of spectroscopic grade (e.g., cyclohexane, acetonitrile)

-

Dibenzothiophene compound of interest

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dibenzothiophene compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum expected emission. If unknown, a preliminary scan can be performed.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm).

-

The resulting spectrum will show the wavelengths at which the molecule absorbs light to produce fluorescence.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 300-500 nm).

-

The resulting spectrum will show the wavelengths at which the molecule emits light.

-

-

Data Analysis: Identify the peak wavelengths for both the excitation and emission spectra.

Fluorescence Quantum Yield Measurement (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of a dibenzothiophene compound relative to a standard.

Materials:

-

Spectrofluorometer with a sample holder for cuvettes.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Dibenzothiophene compound (sample).

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, L-tryptophan).[3]

-

Solvent of spectroscopic grade.

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the standard and the sample in the same solvent if possible.

-

Prepare a series of dilutions for both the standard and the sample with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to be the same as that used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of these plots (Gradient) is used in the quantum yield calculation.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Gradientsample / Gradientstandard) * (nsample² / nstandard²) where Φ is the quantum yield and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.

Objective: To determine the fluorescence lifetime of a dibenzothiophene compound.

Materials:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode), and timing electronics.

-

Dibenzothiophene sample solution.

-

Scattering solution for instrument response function (IRF) measurement (e.g., ludox in water).

Procedure:

-

Instrument Setup:

-

Set up the TCSPC system according to the manufacturer's instructions.

-

Select an appropriate pulsed light source with a wavelength that excites the sample.

-

-

IRF Measurement:

-

Measure the instrument response function by recording the signal from a scattering solution. This accounts for the temporal spread of the instrument itself.

-

-

Sample Measurement:

-

Replace the scattering solution with the dibenzothiophene sample solution.

-

Acquire the fluorescence decay data over a sufficient time range to capture the entire decay profile.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF.

-

Fit the resulting decay curve to an exponential function (or multiple exponentials if the decay is complex) to extract the fluorescence lifetime(s).

-

Visualizing Workflows and Relationships

Understanding the experimental and logical workflows is crucial for systematic research. The following diagrams, created using the DOT language, illustrate key processes in the study of dibenzothiophene fluorescence.

Applications in Drug Development

The intrinsic fluorescence of dibenzothiophene compounds makes them valuable tools in drug development and biomedical research. Their sensitivity to the local environment can be exploited to design fluorescent probes for sensing specific biomolecules or changes in cellular conditions. For instance, dibenzothiophene-based fluorescent probes have been developed for detecting polarity changes within cells and for the detection of specific analytes like cyanide.[9]

Furthermore, the rigid structure and favorable photophysical properties of some dibenzothiophene derivatives make them suitable scaffolds for the development of fluorescent labels and dyes for bioimaging. Dibenzothiophene S,S-dioxide derivatives have been explored as fluorescent stains for plasma membranes.[10] In high-throughput screening (HTS) campaigns, the intrinsic fluorescence of a compound or its ability to modulate the fluorescence of a biological system can be used to rapidly identify potential drug candidates.

Conclusion

Dibenzothiophene and its derivatives represent a versatile class of compounds with tunable intrinsic fluorescence properties. A thorough understanding of the factors that govern their fluorescence, coupled with precise experimental characterization, is essential for harnessing their full potential. This guide provides a foundational framework for researchers, scientists, and drug development professionals to explore and utilize the fascinating world of dibenzothiophene fluorescence in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]

- 3. dbc.wroc.pl [dbc.wroc.pl]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]

- 9. researchgate.net [researchgate.net]

- 10. A set-up for precise steady-state fluorescence measurements - Lower Silesian Digital Library [dbc.wroc.pl]

Uncharted Territory: The Potential Biological Activity of 2-Dibenzothiophenebutanoic Acid Remains Largely Unexplored

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Dibenzothiophenebutanoic acid. To date, no specific studies detailing its pharmacological effects, mechanism of action, or quantitative biological data have been published. This lack of information prevents a detailed technical analysis as requested, including the generation of quantitative data tables, experimental protocols, and signaling pathway diagrams.

While direct data on this compound is absent, a broader examination of the activities of related dibenzothiophene and benzothiophene derivatives can offer some speculative insights into its potential biological relevance. It is crucial to emphasize, however, that the activity of these related compounds is not directly transferable and may not be indicative of the properties of this compound.

General Biological Activities of Dibenzothiophene and Benzothiophene Scaffolds

The core structure of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon, and the related benzothiophene scaffold have been investigated for a variety of biological activities. These studies provide a foundational context for the types of biological effects that molecules containing these ring systems might exhibit.

Derivatives of the structurally related benzothiophene have shown a wide range of pharmacological activities. For instance, certain benzothiophene carboxylic acid derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents[1][2][3][4]. Specifically, some have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus[2][3]. Additionally, other derivatives have been investigated for their thrombin inhibitory activity, suggesting a potential role in anticoagulant therapies[5][6].

The broader class of polycyclic aromatic hydrocarbons (PAHs) , to which dibenzothiophene belongs, is generally studied for its toxicological and carcinogenic properties[7][8][9][10][11]. The biological effects of PAHs are often associated with their metabolic activation to reactive intermediates that can interact with cellular macromolecules[7]. However, specific derivatives can be designed to have therapeutic effects.

The Butanoic Acid Moiety

The presence of a butanoic acid side chain introduces a carboxylic acid functional group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Carboxylic acids can participate in hydrogen bonding and ionic interactions, potentially enabling the compound to interact with biological targets such as enzymes and receptors.

Future Directions and Conclusion

The absence of data on the biological activity of this compound represents a clear knowledge gap. Future research would be necessary to elucidate any potential therapeutic or toxicological properties of this compound. Such studies would likely involve:

-

In vitro screening: Testing the compound against a panel of biological targets, such as enzymes and receptors, to identify any potential interactions.

-

Cell-based assays: Evaluating the effects of the compound on various cellular processes, including proliferation, inflammation, and metabolism.

-

Mechanism of action studies: If any activity is identified, further experiments would be needed to determine the underlying molecular mechanisms.

Due to the lack of specific biological data for this compound, the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be generated.

References

- 1. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 3. Enhancing activity by imposing conformational restriction in the C-4" side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. 5. Potency, efficacy, and pharmacokinetic properties of modified C-3 side chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of polycyclic aromatic hydrocarbons on transactivation of AP-1 and NF-kappaB in mouse epidermal cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ability of polycyclic aromatic hydrocarbons to alter physiological factors underlying drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Environmental Polycyclic Aromatic Hydrocarbons Exposure and Pro-Inflammatory Activity on Type 2 Diabetes Mellitus in US Adults - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Dibenzothiophenebutanoic Acid

CAS Number: 91034-92-3

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2-Dibenzothiophenebutanoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide provides foundational information and outlines general methodologies and potential areas of investigation based on related chemical structures.

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 91034-92-3 | [1] |

| Molecular Formula | C₁₆H₁₄O₂S | [1] |

| Molecular Weight | 270.35 g/mol | [1] |

| IUPAC Name | 4-(dibenzothiophen-2-yl)butanoic acid | N/A |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)CCCC(=O)O | N/A |

| Physical Description | Solid (predicted) | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | N/A |

Potential Biological Significance

-

Antimicrobial and Antifungal Activity: The sulfur-containing heterocyclic ring system is a common feature in various antimicrobial agents.

-

Enzyme Inhibition: The planar, aromatic structure of dibenzothiophene could facilitate binding to the active sites of various enzymes.

-

Receptor Agonism/Antagonism: The rigid structure can be a basis for designing ligands for various cellular receptors.

Given the structural similarity to other biologically active butanoic acid derivatives, this compound could potentially interact with pathways regulated by short-chain fatty acids (SCFAs). However, this remains speculative without direct experimental evidence.

Proposed Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the biological activity of this compound.

Synthesis of this compound

A potential synthetic route could involve a Friedel-Crafts acylation of dibenzothiophene with succinic anhydride, followed by a reduction of the resulting keto acid.

Workflow for a Potential Synthesis:

References

Physicochemical Properties of 2-Dibenzothiophenebutanoic Acid

This document provides the fundamental molecular characteristics of 2-Dibenzothiophenebutanoic acid, a compound of interest in chemical and pharmaceutical research. The following data summarizes its molecular formula and weight.

Core Molecular Data

For researchers and professionals in drug development, precise molecular information is critical. The table below outlines the key identifiers for this compound.

| Property | Value |

| Molecular Formula | C16H14O2S[1][2] |

| Molecular Weight | 270.3 g/mol [1] |

| Monoisotopic Mass | 270.07144 Da[2] |

The chemical structure of this compound consists of a dibenzothiophene core to which a butanoic acid side chain is attached. This structure gives rise to its specific molecular weight and formula. The IUPAC name for this compound is 4-(dibenzothiophen-2-yl)butanoic acid[1][2].

References

An In-depth Technical Guide to the Core Research Applications of 2-Dibenzothiophenebutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dibenzothiophenebutanoic acid, a derivative of the heterocyclic compound dibenzothiophene, is a molecule of growing interest in various scientific and industrial research fields. Its unique structural features, combining a rigid, planar dibenzothiophene core with a flexible butanoic acid side chain, impart a range of useful physicochemical properties. This guide provides a comprehensive overview of the key research applications of this compound, offering detailed experimental methodologies and insights for its utilization in the laboratory and in drug development processes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in various research contexts.

| Property | Value | Reference |

| IUPAC Name | 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid | N/A |

| Molecular Formula | C₁₆H₁₄O₂S | N/A |

| Molecular Weight | 270.35 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in alcohols and insoluble in water. | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Dibenzothiophene with Succinic Anhydride

This reaction acylates the dibenzothiophene core to introduce the keto-acid side chain.

-

Materials:

-

Dibenzothiophene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

5% Hydrochloric acid (aq)

-

Sodium bicarbonate solution (aq)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and stirring bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve dibenzothiophene (1 equivalent) in a mixture of nitrobenzene and dichloromethane.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions while stirring.

-

Once the addition is complete, add succinic anhydride (1.1 equivalents) to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 5% HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 4-oxo-4-(dibenzo[b,d]thiophen-2-yl)butanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Clemmensen Reduction of 4-oxo-4-(dibenzo[b,d]thiophen-2-yl)butanoic acid

This step reduces the ketone to a methylene group, yielding the final product.

-

Materials:

-

4-oxo-4-(dibenzo[b,d]thiophen-2-yl)butanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Round-bottom flask with reflux condenser and stirring bar

-

Heating mantle

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% solution of mercuric chloride (HgCl₂) for 5 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Add the 4-oxo-4-(dibenzo[b,d]thiophen-2-yl)butanoic acid to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional concentrated HCl may be added periodically during the reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

-

Synthesis workflow for this compound.

Key Research Applications

Fluorescent Probes for Cellular Imaging

The lipophilic dibenzothiophene core allows this compound and its derivatives to intercalate into cellular membranes. The inherent fluorescence of the dibenzothiophene moiety can then be exploited for imaging purposes.

Experimental Protocol: Staining of Live Cells (General Protocol)

This protocol is a general guideline and may require optimization for specific cell types and imaging systems.

-

Materials:

-

This compound (or a fluorescently-labeled derivative)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Live cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

-

-

Procedure:

-

Prepare a stock solution: Dissolve this compound in DMSO to make a 1-10 mM stock solution. Store at -20°C, protected from light.

-

Prepare a working solution: Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

-

Cell Staining:

-

Wash the cultured cells twice with pre-warmed PBS.

-

Replace the PBS with the working solution of the fluorescent probe.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Incubation time may need optimization.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with pre-warmed PBS or fresh cell culture medium to remove unbound probe.

-

-

Imaging:

-

Mount the coverslips or dishes on the fluorescence microscope.

-

Image the cells using the appropriate excitation and emission wavelengths for the dibenzothiophene fluorophore (typically in the UV-A to blue range).

-

-

General workflow for live-cell imaging with a fluorescent probe.

Precursor in Polymer Science

The butanoic acid functionality of this compound provides a reactive handle for its incorporation into polymer chains. Dibenzothiophene-containing polymers are of interest for organic electronics due to the electron-rich nature and rigidity of the dibenzothiophene unit.

Conceptual Polymerization Scheme:

This compound can be converted to an acid chloride and then reacted with a diamine to form a polyamide, or with a diol to form a polyester.

Conceptual pathway for polymerization.

Model Compound in Hydrodesulfurization (HDS) Research

In the petrochemical industry, the removal of sulfur from crude oil is a critical process to prevent catalyst poisoning and reduce sulfur dioxide emissions. Dibenzothiophene and its derivatives are key model compounds for studying the mechanisms of HDS. This compound can be used to understand how different functional groups on the dibenzothiophene core affect the desulfurization process.

Typical HDS Experimental Setup (Conceptual):

HDS reactions are typically carried out in high-pressure, high-temperature reactors.

| Parameter | Typical Range |

| Catalyst | Sulfided Co-Mo/Al₂O₃ or Ni-Mo/Al₂O₃ |

| Temperature | 300 - 450 °C |

| Pressure | 30 - 100 atm (H₂ pressure) |

| Feedstock | A solution of this compound in a hydrocarbon solvent (e.g., decalin) |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify products |

Potential in Drug Development

While specific signaling pathways for this compound are not yet well-defined in the literature, the dibenzothiophene scaffold is present in some biologically active molecules. The cytotoxicity of various dibenzothiophene derivatives has been evaluated against several cancer cell lines. The butanoic acid side chain offers a potential site for further functionalization to improve targeting or drug delivery.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of a compound on cultured cells.

-

Materials:

-

This compound

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

-

Workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a versatile molecule with established and potential applications in diverse research areas. Its utility as a fluorescent probe, a building block for advanced materials, and a model compound for industrial processes highlights its significance. While its biological activities are still under active investigation, the dibenzothiophene core represents a promising scaffold for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with tailored properties for specific applications, a deeper exploration of its biological interactions and potential signaling pathway modulation, and its incorporation into functional materials with enhanced performance characteristics. This guide serves as a foundational resource to inspire and facilitate further innovation in the application of this intriguing molecule.

An In-depth Technical Guide to the Discovery and History of Dibenzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzothiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry and materials science. Initially identified as a component of crude oil, the unique electronic and structural properties of the dibenzothiophene core have prompted extensive research into its synthesis and functionalization. This technical guide provides a comprehensive overview of the historical milestones in the discovery and development of dibenzothiophene derivatives, detailing the evolution of synthetic methodologies. Furthermore, it delves into the burgeoning role of these compounds in drug discovery, with a particular focus on their anticancer and anti-inflammatory activities. This document outlines key experimental protocols, presents quantitative biological data, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.

Introduction: From Fossil Fuels to Pharmaceuticals

Dibenzothiophene (DBT) is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring.[1] First synthesized in 1870, its initial significance was primarily in the context of the petrochemical industry, where it and its alkylated derivatives are considered problematic impurities in fossil fuels.[2] However, the rigid, planar, and electron-rich nature of the dibenzothiophene scaffold has made it an attractive pharmacophore in the design of novel therapeutic agents. The ability to functionalize the dibenzothiophene core at various positions has led to the generation of large libraries of derivatives with a wide spectrum of biological activities.[3][4]

This guide will explore the journey of dibenzothiophene from an industrial byproduct to a molecule of significant interest in the pharmaceutical sciences. We will cover its initial discovery and the progression of synthetic strategies, followed by a detailed examination of its applications in drug development, particularly in the fields of oncology and inflammation.

The Genesis of Dibenzothiophene: Early Discovery and Synthesis

The first synthesis of dibenzothiophene was reported in 1870.[2] Early methods for its preparation were often harsh and low-yielding. A significant advancement came with the development of methods involving the reaction of biphenyl with sulfur-containing reagents in the presence of a catalyst.[2]

Historical Synthetic Protocols

One of the earliest practical syntheses involved heating a mixture of biphenyl with sulfur in the presence of anhydrous aluminum chloride (AlCl₃) at 120°C for 24 hours, affording dibenzothiophene in a 79% yield.[2] Another approach involves the reaction of biphenyl with sulfur dichloride (SCl₂) catalyzed by aluminum chloride.[2] These early methods, while foundational, often lacked the versatility to produce a wide range of substituted derivatives.

Modern Synthetic Methodologies for Dibenzothiophene Derivatives

The demand for functionalized dibenzothiophene derivatives for applications in drug discovery and materials science has driven the development of more sophisticated and versatile synthetic strategies. These modern methods offer greater control over regioselectivity and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of substituted dibenzothiophenes. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the dibenzothiophene core.[5]

Electrophilic Cyclization Reactions

Intramolecular electrophilic cyclization is another powerful strategy for constructing the dibenzothiophene ring system. These reactions typically involve the cyclization of a biaryl precursor containing a suitable sulfur-based functional group.[3] A recent innovative two-step method involves the Suzuki-Miyaura coupling of 2-bromoaryl-substituted sulfinate esters, followed by an intramolecular electrophilic sulfinylation to yield dibenzothiophene S-oxides.[5]

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient approach to rapidly generate libraries of complex molecules from simple starting materials in a single step. The development of MCRs for the synthesis of heterocyclic compounds has been a significant boon to drug discovery.[6][7]

Experimental Protocols for Key Syntheses

Synthesis of 3-Bromodibenzothiophene Sulfoxide

This protocol describes the synthesis of a key intermediate for further functionalization.

Procedure: [8]

-

To a three-necked flask, add 50.9 g of dibenzothiophene sulfoxide, 0.43 g of iron powder, and 500 ml of acetic acid.

-

Under a nitrogen atmosphere, heat the mixture to 60°C.

-

Slowly add 48.7 g of bromine to the reaction mixture.

-

Monitor the reaction progress using liquid chromatography.

-

Upon completion, quench the reaction by adding 1 L of a 20% aqueous sodium sulfite solution.

-

Extract the product with 1 L of ethyl acetate, followed by two additional extractions with 500 ml of ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from 250 ml of ethanol to obtain 65.3 g (92.1% yield) of 3-bromodibenzothiophene sulfoxide.

General Procedure for Suzuki-Miyaura Coupling to Synthesize 4-Aryl Dibenzothiophene Derivatives

This protocol outlines a general method for the synthesis of 4-aryl substituted dibenzothiophenes from dibenzothiophene-5-oxide.

Procedure: [5]

-

To a solution of dibenzothiophene-5-oxide in an appropriate solvent, add the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Dibenzothiophene Derivatives in Drug Discovery

The unique structural and electronic properties of dibenzothiophenes have made them a privileged scaffold in the design of novel therapeutic agents. Derivatives have shown promise in a variety of therapeutic areas, most notably in oncology and inflammation.[9][10][11]

Anticancer Activity

Dibenzothiophene derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell proliferation and survival and are often dysregulated in cancer.[10][12]

Certain 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors. For instance, compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, has demonstrated potent inhibition of several kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC₅₀ values in the nanomolar range.[10] This compound exhibited broad-spectrum anticancer activity against various cancer cell lines, with the highest potency observed against U87MG gliobastoma cells (IC₅₀ = 7.2 µM).[10]

Another study identified benzothiophene derivatives as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, kinases implicated in chronic diseases.[12][13]

Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of several key signaling proteins involved in cell growth and survival. Its overexpression is common in many human cancers. A series of dibenzothiophene analogues were synthesized and evaluated as Pin1 inhibitors. Compound 1a was identified as a potent inhibitor of Pin1 and was shown to inhibit p65 signaling in cervical cancer cells.[9]

Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Dibenzothiophene derivatives have been shown to induce apoptosis through various mechanisms.[14][15] The intrinsic apoptotic pathway is often initiated by mitochondrial stress and involves the release of cytochrome c and the activation of a cascade of caspases.[16]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Dibenzothiophene derivatives have demonstrated potent anti-inflammatory properties.

Tetrahydrobenzo[b]thiophene derivatives have been shown to activate the NRF2 pathway, a key regulator of the cellular antioxidant response with anti-inflammatory properties. These compounds were found to reverse the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2 and COX-2.[17] The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy. Some thiophene derivatives have been shown to inhibit the activation of NF-κB.[18]

Quantitative Data

The following tables summarize key quantitative data for selected dibenzothiophene derivatives.

Table 1: Physical Properties of Dibenzothiophene

| Property | Value |

| Molecular Formula | C₁₂H₈S |

| Molar Mass | 184.26 g/mol |

| Melting Point | 97-100 °C |

| Boiling Point | 332-333 °C |

Table 2: Anticancer Activity of Selected Dibenzothiophene Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 16b | Multi-kinase | U87MG (Glioblastoma) | 7.2 | [10] |

| Analog 6 | Tubulin | Leukemia (CCRF-CEM) | 0.021 | [19] |

| Compound 1a | Pin1 | HeLa (Cervical) | - | [9] |

| Compound 4 | Apoptosis Induction | MCF-7 (Breast) | 23.2 | [14] |

| B12 | PHGDH | MDA-MB-468 (Breast) | 0.29 | [20] |

Table 3: Kinase Inhibitory Activity of Compound 16b [10]

| Kinase | IC₅₀ (nM) |

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Anticancer mechanisms of dibenzothiophene derivatives.

Caption: Anti-inflammatory action via NF-κB pathway inhibition.

Experimental Workflows

Caption: Drug discovery workflow for dibenzothiophene derivatives.

Conclusion and Future Perspectives

The journey of dibenzothiophene from a relatively obscure heterocycle to a versatile scaffold in drug discovery and materials science is a testament to the power of synthetic chemistry and the relentless search for novel molecular architectures with therapeutic potential. The development of robust and efficient synthetic methodologies has been instrumental in unlocking the potential of this unique ring system. The diverse biological activities exhibited by dibenzothiophene derivatives, particularly in the areas of cancer and inflammation, underscore their promise as a source of new drug candidates.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic transformations to access even more diverse and complex dibenzothiophene analogues will continue to be a priority. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will undoubtedly play an increasingly important role in guiding these efforts. As our understanding of the biological roles of dibenzothiophenes continues to grow, so too will their potential to be translated into clinically effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Dibenzothiophene synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

- 5. New Horizons in Chemical Biology: A Novel Approach to Synthesize Dibenzothiophene S-Oxides | Tokyo University of Science [tus.ac.jp]

- 6. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN116655589A - Preparation method of dibenzothiophene derivative - Google Patents [patents.google.com]

- 9. Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. merit.url.edu [merit.url.edu]

- 14. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to 2-Dibenzothiophenebutanoic Acid

This technical guide provides an in-depth overview of the spectroscopic data for 2-dibenzothiophenebutanoic acid, tailored for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | broad singlet | 1H | Carboxylic acid (-COOH) |

| 8.15 - 7.85 | multiplet | 3H | Aromatic protons |

| 7.65 - 7.40 | multiplet | 4H | Aromatic protons |

| 3.05 | triplet | 2H | -CH₂- (alpha to aromatic ring) |

| 2.50 | triplet | 2H | -CH₂- (alpha to COOH) |

| 2.15 | multiplet | 2H | -CH₂- (beta to aromatic ring and COOH) |

¹³C NMR (Carbon NMR) Data